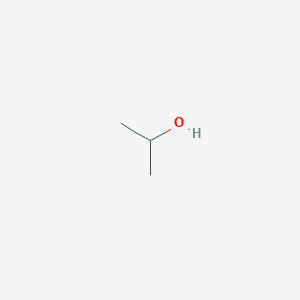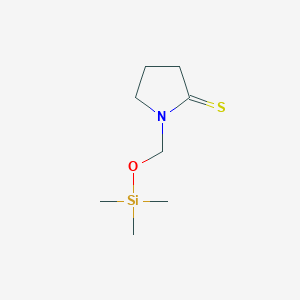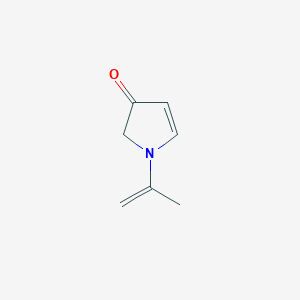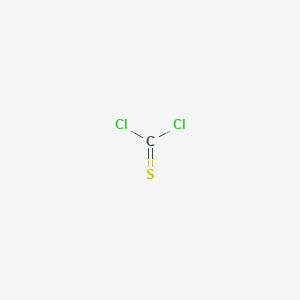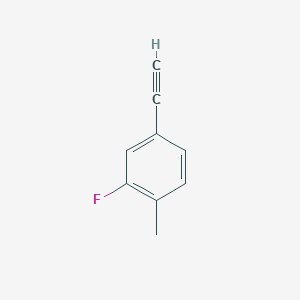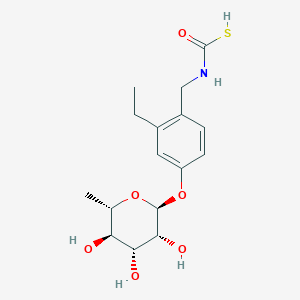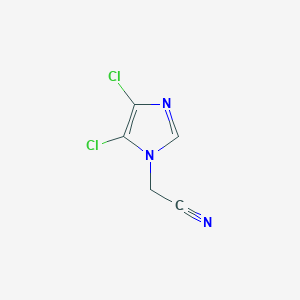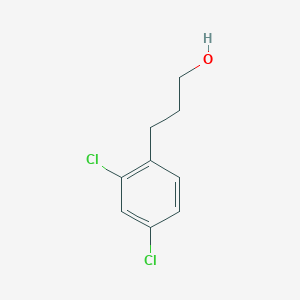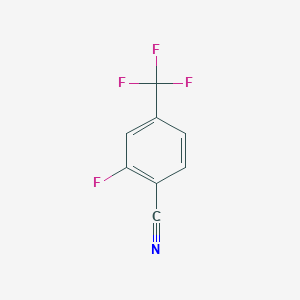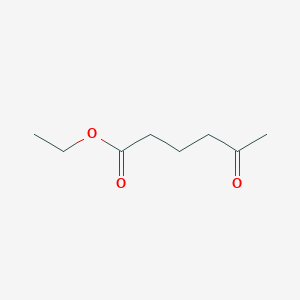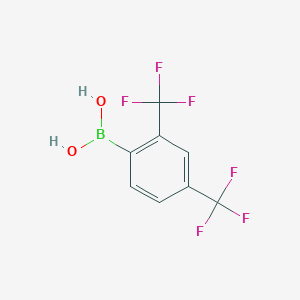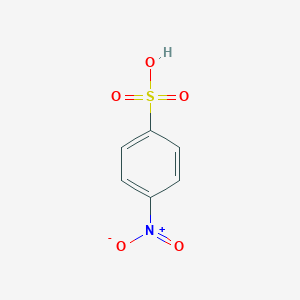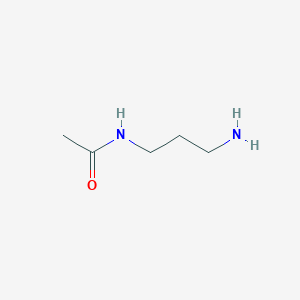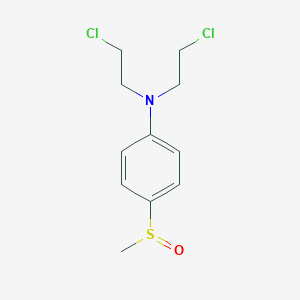
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine, commonly known as Nitrogen mustard, is a chemical compound that has been widely used in scientific research applications. It is a type of alkylating agent that has been used in cancer treatment, as well as in various laboratory experiments.
Mécanisme D'action
Nitrogen mustard works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. The alkyl group can react with the nitrogenous bases in DNA, leading to the formation of cross-links between DNA strands. This can interfere with DNA replication and transcription, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
Nitrogen mustard can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It can cause DNA damage and cell death, as well as damage to other cellular components such as proteins and lipids. Nitrogen mustard can also cause bone marrow suppression, leading to a decrease in the production of red and white blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrogen mustard has several advantages for laboratory experiments, including its ability to induce DNA damage and cell death. It can be used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments. However, nitrogen mustard can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of nitrogen mustard in scientific research. One area of focus is the development of new cancer treatments that use nitrogen mustard or other alkylating agents. Another area of focus is the study of the mechanisms of cancer cell death, including the role of DNA damage and repair pathways. Additionally, nitrogen mustard can be used to study the effects of DNA damage on aging and other physiological processes.
Méthodes De Synthèse
Nitrogen mustard can be synthesized through the reaction of 2-chloroethylamine hydrochloride with 4-(methylsulfinyl)aniline in the presence of a base such as sodium hydroxide. The reaction produces N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine as a yellow solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Nitrogen mustard has been extensively used in scientific research applications, particularly in the field of cancer research. It is an alkylating agent that works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. Nitrogen mustard has been used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments.
Propriétés
Numéro CAS |
141612-08-0 |
|---|---|
Nom du produit |
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine |
Formule moléculaire |
C11H15Cl2NOS |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-methylsulfinylaniline |
InChI |
InChI=1S/C11H15Cl2NOS/c1-16(15)11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Clé InChI |
YZSVINSPKHCNDD-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Synonymes |
4-(methylsulfinyl)phenyl nitrogen mustard MSP-dijon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
